

Application Notes and Protocols: Calcium Acetylacetonate in the Preparation of Perovskite Solar Cells

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Compound of Interest

Compound Name: Calcium acetylacetonate

Cat. No.: B101556

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Introduction

The performance and stability of perovskite solar cells (PSCs) are critically influenced by the quality of the perovskite crystalline film. Defects within the film, such as ion vacancies and grain boundaries, can act as non-radiative recombination centers, limiting the power conversion efficiency (PCE) and accelerating degradation. Additive engineering, the incorporation of small quantities of specific compounds into the perovskite precursor solution, has emerged as a powerful strategy to control crystal growth, passivate defects, and enhance overall device performance.

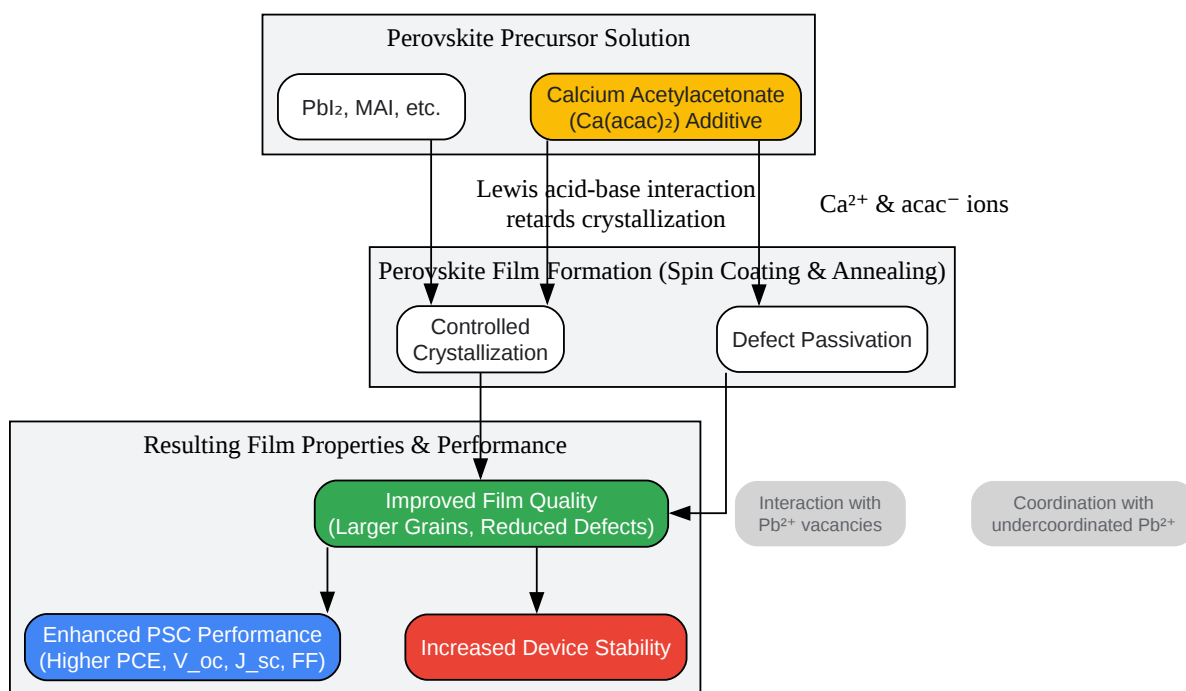
Calcium acetylacetonate [Ca(acac)₂] is a promising additive for this purpose. While research on acetylacetone (AA) and other metal acetylacetonates, such as aluminum acetylacetonate, has shown significant improvements in film quality and device efficiency, the specific use of **calcium acetylacetonate** offers a unique avenue for exploration.^{[1][2]} The introduction of Ca²⁺ ions and the acetylacetonate ligand into the perovskite precursor solution is hypothesized to provide a dual benefit: the passivation of defects and the reduction of microstrain within the perovskite lattice.^[3]

These application notes provide a detailed, though proposed, protocol for the incorporation of **calcium acetylacetonate** into a standard perovskite solar cell fabrication workflow, based on

analogous studies with similar compounds. It also outlines the expected impact on device performance and the potential mechanisms of action.

Proposed Mechanism of Action

The primary role of **calcium acetylacetonate** as an additive is to improve the quality of the perovskite film through defect passivation and improved crystallization. The proposed mechanisms are illustrated in the diagram below.



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Caption: Proposed mechanism of **calcium acetylacetonate** in perovskite film formation.

The acetylacetonate anion can act as a Lewis base, coordinating with uncoordinated Pb^{2+} ions, which are common defects at the grain boundaries and surface of the perovskite film. This interaction can passivate these defect sites, reducing non-radiative recombination.

Furthermore, the presence of Ca^{2+} ions may help to reduce lattice strain and passivate halide vacancies. The overall effect is a more controlled crystallization process, leading to a perovskite film with larger grain sizes, fewer defects, and improved electronic properties.

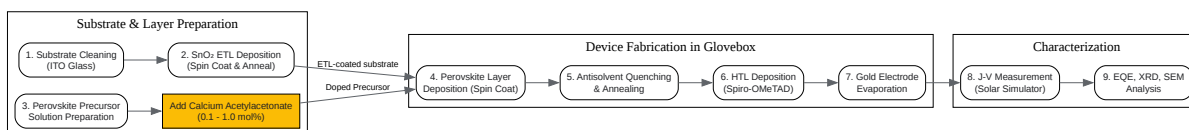
Experimental Protocols

This section details the proposed experimental protocol for fabricating a perovskite solar cell with a standard architecture (e.g., ITO/SnO₂/Perovskite/Spiro-OMeTAD/Gold) using **calcium acetylacetonate** as an additive.

Materials and Reagents

- Substrates: Indium tin oxide (ITO) coated glass
- Electron Transport Layer (ETL): SnO₂ colloidal dispersion
- Perovskite Precursors:
 - Lead(II) iodide (PbI_2)
 - Methylammonium iodide (MAI)
 - (Optional for mixed-cation) Formamidinium iodide (FAI), Lead(II) bromide (PbBr_2), Cesium iodide (CsI)
- Additive: **Calcium acetylacetonate** [$\text{Ca}(\text{C}_5\text{H}_7\text{O}_2)_2$]
- Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
- Hole Transport Layer (HTL): Spiro-OMeTAD, with standard dopants (Li-TFSI, t-BP) in chlorobenzene
- Antisolvent: Chlorobenzene
- Metal Contact: Gold (Au)

Workflow Diagram



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Caption: Experimental workflow for PSC fabrication with $\text{Ca}(\text{acac})_2$.

Detailed Protocol Steps

- Substrate Cleaning:
 - Sequentially sonicate ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun.
 - Treat with UV-Ozone for 15 minutes immediately before use.
- Electron Transport Layer (ETL) Deposition:
 - Deposit a layer of SnO_2 by spin-coating the colloidal solution at 3000 rpm for 30 seconds.
 - Anneal the substrates at 150°C in ambient air for 30 minutes.
 - Allow to cool to room temperature before transferring into a nitrogen-filled glovebox.
- Perovskite Precursor Solution Preparation (Example: MAPbI_3):
 - Prepare a 1.2 M stock solution of MAPbI_3 by dissolving 461 mg of PbI_2 and 159 mg of MAI in a mixed solvent of DMF:DMSO (4:1 v/v).

- Stir the solution at 60°C for at least 2 hours.
- Additive Incorporation: Prepare a series of solutions with varying concentrations of **calcium acetylacetonate** (e.g., 0.1, 0.25, 0.5, and 1.0 mol% with respect to PbI_2). Add the calculated amount of $\text{Ca}(\text{acac})_2$ to the precursor stock solution and stir until fully dissolved.
- Perovskite Layer Deposition:
 - Filter the precursor solution (both control and $\text{Ca}(\text{acac})_2$ -doped) through a 0.22 μm PTFE filter.
 - Deposit the perovskite solution onto the SnO_2 layer via a two-step spin-coating process:
 - 1000 rpm for 10 seconds (spread)
 - 4000 rpm for 30 seconds (thin film formation)
 - During the second step, with about 10 seconds remaining, dispense 100 μL of chlorobenzene (antisolvent) onto the spinning substrate.
 - Immediately transfer the substrate to a hotplate.
- Annealing:
 - Anneal the perovskite film at 100°C for 30 minutes in the nitrogen glovebox.
- Hole Transport Layer (HTL) Deposition:
 - Prepare the Spiro-OMeTAD solution (e.g., 72.3 mg Spiro-OMeTAD, 28.8 μL t-BP, and 17.5 μL of a 520 mg/mL Li-TFSI solution in acetonitrile, all in 1 mL of chlorobenzene).
 - Deposit the HTL solution onto the cooled perovskite layer by spin-coating at 4000 rpm for 30 seconds.
- Gold Electrode Evaporation:
 - Mask the device area.

- Thermally evaporate an 80-100 nm layer of gold under high vacuum to define the back contact.

Data Presentation and Expected Results

The inclusion of **calcium acetylacetonate** is expected to enhance the photovoltaic performance of the solar cells. Below are tables summarizing the anticipated quantitative data, based on improvements observed with analogous additives.

Table 1: Perovskite Precursor Solution Compositions

Solution ID	Perovskite Base	Solvent (DMF:DMSO)	Ca(acac) ₂ (mol% to PbI ₂)
Control	MAPbI ₃ (1.2 M)	4:1	0%
Ca-0.1	MAPbI ₃ (1.2 M)	4:1	0.1%
Ca-0.25	MAPbI ₃ (1.2 M)	4:1	0.25%
Ca-0.5	MAPbI ₃ (1.2 M)	4:1	0.5%
Ca-1.0	MAPbI ₃ (1.2 M)	4:1	1.0%

Table 2: Expected Photovoltaic Performance Metrics

Additive Conc.	V _{oc} (V)	J _{sc} (mA/cm ²)	FF (%)	PCE (%)
0% (Control)	1.05	21.5	74	16.7
0.1%	1.07	21.8	75	17.5
0.25%	1.10	22.5	78	19.3
0.5%	1.08	22.1	77	18.4
1.0%	1.06	21.6	75	17.2

Note: The optimal concentration is hypothesized to be around 0.25 mol%, with higher concentrations potentially leading to detrimental effects on film formation or charge transport.

Conclusion

The use of **calcium acetylacetonate** as a precursor additive presents a promising and logical next step in the additive engineering of perovskite solar cells. Based on extensive research into related compounds, its incorporation is expected to passivate key defects, improve the crystallinity of the perovskite film, and consequently enhance all major photovoltaic parameters, leading to higher power conversion efficiency and improved device stability. The protocols and expected outcomes detailed in these notes provide a robust framework for researchers to explore the potential of this novel additive in advancing perovskite photovoltaic technology.

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